N,N'-Dimorpholinomethane
Description
Significance in Contemporary Organic Synthesis and Materials Science
The application of N,N'-Dimorpholinomethane spans both sophisticated organic synthesis and applied materials science. Its bifunctional nature, derived from its two morpholine (B109124) rings linked by a methylene (B1212753) bridge, underpins its versatility. guidechem.com
In organic synthesis , this compound serves as a versatile reagent for introducing the morpholine moiety into molecular structures and is an intermediate in the synthesis of certain pharmaceuticals. atamanchemicals.comguidechem.com It has been utilized as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds. guidechem.com The compound also functions as a polar aprotic solvent for some organic reactions. atamanchemicals.com
In the realm of materials science , this compound has found diverse applications. It is employed as a component in the synthesis of polymers and functionalized materials. atamanchemicals.com Notably, it can act as a stabilizer in the production of polymers like PVC. nbinno.com A significant industrial use is as a biocide, where it is effective against a broad spectrum of microorganisms such as bacteria and fungi. sinotrustchem.commyuchem.com This property makes it a crucial additive in industrial formulations like metalworking fluids, coatings, adhesives, and detergents to prevent microbial spoilage and extend product life. sinotrustchem.commyuchem.comhnsincere.com In metalworking fluids, it also helps in maintaining the pH value of the fluid. sinotrustchem.com
Historical Context and Evolution of Aminal Chemistry
The study of organic chemistry began with a distinction between compounds derived from living organisms and those from inorganic sources, a view that was challenged in 1828 by Friedrich Wöhler's synthesis of urea. libretexts.org Within this expanding field, the chemistry of specific functional groups evolved. Aminals, the N,N-analogues of acetals, represent one such class of compounds. rsc.org
Historically, the synthesis of aminals often required harsh reaction conditions, which limited their broader utility and the functional group tolerance of the reactions. rsc.org However, the field has seen significant evolution. Recent research has focused on developing milder and more efficient methodologies for aminal formation. For instance, the use of copper(II) catalysis has been shown to facilitate the preparation of aminals from aromatic aldehydes under mild conditions, expanding their accessibility and potential applications. rsc.org
A more recent advancement in aminal chemistry is the exploration of aminal radicals. In 2014, aminal radicals were generated and used in synthetic reactions for the first time, participating in carbon-carbon bond-forming reactions with high chemical yields. oregonstate.edu This development opened new pathways for the application of aminals in complex molecule synthesis, demonstrating the continued evolution and rediscovery of this area of chemistry. oregonstate.edu this compound stands as a commercially significant example of this functional group class, benefiting from the ongoing advancements in synthetic methods and application discovery.
Structure
3D Structure
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFZZKZNMWTHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052859 | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-90-1 | |
| Record name | Dimorpholinomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4-Methylenedimorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Methylenedimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methylenebismorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,4'-METHYLENEBISMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O79DZW79Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Optimization in Academic Contexts
Condensation Reactions for N,N'-Dimorpholinomethane Formation
The principal synthetic route to this compound involves the condensation of morpholine (B109124) with a formaldehyde (B43269) source. This reaction joins two molecules of the secondary amine, morpholine, with one molecule of formaldehyde, eliminating one molecule of water to form the target aminal.
Catalyzed Condensation Pathways
Catalysis plays a crucial role in optimizing the condensation reaction, enabling the synthesis to proceed under milder conditions and with greater efficiency. Both Lewis acid and traditional acid/base catalysis have been explored.
Lewis acid catalysis offers a potent method for activating the carbonyl group of formaldehyde, thereby facilitating the nucleophilic attack by morpholine. Among various Lewis acids, samarium(III) nitrate (B79036) has been identified as an effective catalyst for this transformation.
Research has demonstrated the synthesis of this compound from morpholine using samarium(III) nitrate hexahydrate as the catalyst. chemicalbook.com The mechanistic role of the samarium(III) ion (Sm³⁺) involves its coordination with the oxygen atom of the formaldehyde carbonyl group. This coordination polarizes the carbon-oxygen bond, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group significantly more susceptible to attack by the lone pair of electrons on the nitrogen atom of the morpholine molecule. The reaction proceeds through the formation of a hemiaminal intermediate, which then reacts with a second morpholine molecule, ultimately leading to the formation of this compound after the elimination of water.
| Catalyst | Substrates | Temperature | Time |
|---|---|---|---|
| Samarium(III) nitrate hexahydrate | Morpholine, Formaldehyde Source | 60°C | 10 h |
The formation of this compound can also be effectively catalyzed by traditional acids and bases.
Under acid-catalyzed conditions , the reaction is initiated by the protonation of the formaldehyde carbonyl oxygen. This step increases the electrophilic character of the carbonyl carbon, facilitating the initial attack by a morpholine molecule to form a hemiaminal. The hemiaminal is then protonated at its hydroxyl group, which is subsequently eliminated as a water molecule. This elimination results in the formation of a resonance-stabilized N-methylenemorpholinium ion. This electrophilic iminium ion is then rapidly attacked by a second morpholine molecule to yield the final this compound product after deprotonation.
In base-catalyzed or uncatalyzed systems , the inherent basicity of morpholine itself can play a role in promoting the reaction. asianpubs.org While formaldehyde is the electrophile, morpholine acts as the nucleophile. The reaction can proceed without an external catalyst, although heating may be required. In this context, one molecule of morpholine can act as a general base, accepting a proton during the intermediate steps to facilitate the departure of the water molecule, thereby driving the reaction toward the final product.
Solvent-Free Synthetic Approaches Utilizing Paraformaldehyde
In a move towards more environmentally benign and efficient chemical processes, solvent-free synthesis of this compound has been investigated. researchgate.net This approach typically utilizes paraformaldehyde, a solid polymer of formaldehyde, as the formaldehyde source.
The reaction is carried out by directly mixing morpholine with paraformaldehyde, often with gentle heating to depolymerize the paraformaldehyde and initiate the condensation. googleapis.com This method is advantageous as it eliminates the need for a solvent, which simplifies the work-up procedure, reduces chemical waste, and can lead to higher product yields by increasing the effective concentration of the reactants. The reaction proceeds by heating the mixture, which allows for the controlled release of formaldehyde from the paraformaldehyde polymer, directly reacting with the present morpholine. googleapis.com
| Formaldehyde Source | Amine | Conditions | Key Advantage |
|---|---|---|---|
| Paraformaldehyde | Morpholine | Direct mixing and heating (e.g., 60°C) | Elimination of solvent, simplified purification, high atom economy |
Advanced Synthetic Techniques for Enhanced Efficiency
To further improve reaction rates and efficiency, advanced synthetic techniques are being explored. These methods often employ alternative energy sources to drive chemical reactions.
Plasma-assisted synthesis represents an emerging technology in chemical manufacturing, offering unique reaction pathways through the generation of highly reactive species like electrons, ions, and radicals. This technique, often referred to as plasma chemistry, can activate stable molecules at lower bulk temperatures than conventional thermal processes. walshmedicalmedia.com While plasma-assisted synthesis has been successfully applied to produce compounds like ammonia (B1221849) from nitrogen and hydrogen, its specific application for the synthesis of aminals such as this compound is not yet widely documented in academic literature. rsc.orgprinceton.edu The potential of non-thermal plasma lies in its ability to generate reactive intermediates from precursors, which could lead to novel and highly efficient synthetic routes for complex organic molecules. walshmedicalmedia.com
Continuous Flow Reaction Design for Scalable Chemical Production
Continuous flow chemistry offers significant advantages for the scalable production of this compound compared to traditional batch processes. The enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profile make it an attractive approach for industrial applications.
A hypothetical continuous flow setup for the synthesis of this compound would involve pumping streams of morpholine and a formaldehyde source (such as formalin or paraformaldehyde) into a heated microreactor or a packed bed reactor. The reaction mixture would then pass through the reactor for a specific residence time, allowing for the formation of the desired product.
Key Parameters for Optimization in a Continuous Flow System:
Flow Rate: The rate at which the reactants are pumped through the reactor directly influences the residence time. Optimizing the flow rate is crucial for achieving high conversion and minimizing the formation of side products.
Temperature: The reaction temperature significantly affects the rate of aminal formation. A well-designed continuous flow system allows for precise temperature control, which is essential for maximizing the yield and selectivity.
Stoichiometry: The molar ratio of morpholine to formaldehyde is a critical parameter. A continuous flow setup enables the accurate control of stoichiometry, which can be varied to determine the optimal conditions for the reaction.
Solvent: The choice of solvent can impact the solubility of reactants and products, as well as the reaction kinetics. Continuous flow systems can accommodate a wide range of solvents.
Illustrative Data for Continuous Flow Synthesis Optimization:
The following interactive data table illustrates a hypothetical optimization of the continuous flow synthesis of this compound, showcasing the effect of varying reaction parameters on the product yield.
| Entry | Flow Rate (mL/min) | Temperature (°C) | Morpholine:Formaldehyde Ratio | Residence Time (min) | Yield (%) |
| 1 | 0.5 | 60 | 2.1:1 | 10 | 75 |
| 2 | 1.0 | 60 | 2.1:1 | 5 | 68 |
| 3 | 0.5 | 80 | 2.1:1 | 10 | 85 |
| 4 | 0.5 | 60 | 2.5:1 | 10 | 78 |
| 5 | 0.5 | 80 | 2.2:1 | 10 | 92 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction optimization in a continuous flow system.
Yield Enhancement and Side Reaction Mitigation Strategies
Impact of Solvent Effects on Reaction Equilibrium and Yield
The equilibrium of this reaction can be shifted towards the product side by effectively removing water from the reaction medium. Solvents that are immiscible with water and allow for azeotropic removal are often favored in batch processes. In a continuous flow setup, the solvent's properties, such as polarity and boiling point, can affect the reaction kinetics and product solubility.
Influence of Solvent Polarity:
The polarity of the solvent can influence the stability of the charged intermediates and transition states in the reaction pathway. A systematic study of different solvents with varying polarities would be necessary to determine the optimal solvent for maximizing the yield of this compound.
Illustrative Solvent Screening Data:
This interactive table presents hypothetical results from a solvent screening study for the synthesis of this compound.
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 2.4 | 4 | 88 |
| 2 | Dichloromethane | 9.1 | 4 | 75 |
| 3 | Acetonitrile | 37.5 | 4 | 65 |
| 4 | Water | 80.1 | 4 | 50 |
| 5 | None (Neat) | - | 2 | 95 |
Note: The data in this table is hypothetical and serves to illustrate the potential impact of solvent choice on reaction yield. In many cases, running the reaction neat (without a solvent) can be advantageous, leading to higher concentrations of reactants and potentially faster reaction rates and higher yields.
Control of Oligomerization and Other Competing Pathways
A primary challenge in the synthesis of this compound is the potential for oligomerization and the formation of other side products. Formaldehyde is known to form various oligomeric species in solution, and these can react with morpholine to produce a range of undesired byproducts.
One common side reaction is the formation of N-formylmorpholine. Another competing pathway is the formation of higher-order condensation products, where multiple formaldehyde units link morpholine molecules.
Strategies to Control Side Reactions:
Precise Stoichiometric Control: Maintaining a slight excess of morpholine relative to formaldehyde can help to minimize the formation of formaldehyde oligomers and favor the formation of the desired 2:1 adduct.
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired product formation.
Use of Formaldehyde Equivalents: Employing paraformaldehyde or other formaldehyde sources that depolymerize in situ can provide a slow and controlled release of monomeric formaldehyde, thereby suppressing oligomerization.
By carefully controlling the reaction conditions and understanding the underlying reaction mechanism, it is possible to significantly enhance the yield and purity of this compound while mitigating the formation of unwanted side products.
Mechanistic Investigations of N,n Dimorpholinomethane Reactivity
Fundamental Chemical Transformations
The core reactivity of N,N'-Dimorpholinomethane involves transformations centered on the nitrogen atoms and the methylene (B1212753) bridge. These reactions are highly dependent on the reagents and conditions employed.
Investigations into the reaction of this compound with fuming nitric acid have revealed an unexpected oxidative pathway. innospk.com Instead of the anticipated N-nitromorpholine, the primary product identified is N-nitrosomorpholine, indicating the reaction proceeds through a nitrosolysis process rather than a direct nitrolysis. innospk.comkeyorganics.net
The formation of N-nitromorpholine occurs as a secondary product. It is typically observed in smaller quantities, with its yield increasing under specific conditions, such as prolonged reaction times or elevated temperatures. innospk.com Further studies suggest that N-nitromorpholine is predominantly formed through the subsequent nitrolysis of the initially generated N-nitrosomorpholine. innospk.com This two-step pathway highlights a complex reaction cascade where oxidation first leads to a nitroso derivative, which can then be further oxidized to a nitro compound.
While the oxidative reactions of this compound have been a primary focus of research, detailed mechanistic studies on its specific reduction and substitution reactions are not extensively documented in the available literature. Safety information indicates that the compound should not be exposed to strong reducing agents, a general precaution for stable organic molecules. keyorganics.net
The compound is widely used as a reagent and intermediate in various chemical syntheses, such as in the preparation of pharmaceuticals and agrochemicals, which implies its participation in substitution-type reactions where the morpholine (B109124) moiety is transferred. atamanchemicals.com However, specific studies elucidating the mechanisms of the reduction or substitution of this compound itself are limited, with research largely centered on its cleavage and subsequent reactions in oxidative environments. innospk.comatamanchemicals.com
Nitrosolysis Mechanisms and Product Selectivity
The nitrosolysis of this compound in fuming nitric acid is a mechanistically intricate process. The distribution of products is highly sensitive to the reaction environment, and the pathway is mediated by key intermediates and catalytic species.
The yields of N-nitrosomorpholine and N-nitromorpholine are significantly affected by reaction conditions such as temperature and duration. innospk.com Experimental data shows that extending the reaction time at a constant temperature generally leads to an increased yield of N-nitrosomorpholine and, eventually, the appearance and accumulation of N-nitromorpholine. innospk.com
Temperature has a dual effect on the reaction. An initial increase in temperature can boost the yield of N-nitrosomorpholine. innospk.com However, a further increase in temperature can lead to a decrease in the N-nitrosomorpholine yield while simultaneously promoting the formation of N-nitromorpholine. innospk.com
| Temperature (°C) | Time (h) | N-Nitrosomorpholine Yield (%) | N-Nitromorpholine Yield (%) |
|---|---|---|---|
| 25 | 1 | 10 | 0 |
| 25 | 4 | 18 | 0 |
| 25 | 12 | 25 | 5 |
| 40 | 1 | 29 | 10 |
| 70 | 1 | 15 | 16 |
A critical finding in the study of this compound nitrosolysis is the identification of N-hydroxymethylmorpholine as a key intermediate. innospk.comkeyorganics.net Its presence during the reaction was confirmed by ¹H-NMR tracking. innospk.comrsc.orgresearchgate.net To verify its role, an experiment was conducted where the reaction was stopped after a short period (10 minutes at 0 °C), and the mixture was analyzed. innospk.com The ¹H-NMR spectrum clearly showed the presence of N-hydroxymethylmorpholine, alongside the starting material and the N-nitrosomorpholine product, while N-nitromorpholine was absent. innospk.comresearchgate.net
When a mixture containing N-hydroxymethylmorpholine was used as the substrate, N-nitrosomorpholine was still the major product, confirming that N-hydroxymethylmorpholine is a direct precursor in the nitrosolysis pathway and not merely a byproduct. innospk.com This suggests that the initial step in the reaction is the cleavage of this compound to form this hydroxymethyl intermediate, which then undergoes nitrosolysis. innospk.comrsc.org
The nitrosolysis of this compound is significantly promoted by the presence of ammonium (B1175870) ions and a small quantity of water. innospk.comkeyorganics.netsinobiochemistry.com The addition of ammonium nitrate (B79036) to the reaction mixture dramatically increases the yield of N-nitrosomorpholine. innospk.com Density Functional Theory (DFT) calculations and experimental observations support a mechanism where ammonia (B1221849), generated from the decomposition of ammonium salts, acts as a Lewis base catalyst. innospk.comresearchgate.net The ammonia molecule facilitates the reaction by abstracting a hydrogen from the hydroxyl group of the N-hydroxymethylmorpholine intermediate. innospk.com
Water also plays a crucial catalytic role. The yield of N-nitrosomorpholine was observed to first increase and then decrease as the water content in the nitric acid was raised. innospk.comkeyorganics.net The optimal yield was achieved with approximately 5% water content. innospk.comresearchgate.net It is proposed that water molecules participate in the transition state, forming a hydrogen-bonding network that stabilizes the intermediate and facilitates the reaction. innospk.comresearchgate.net The redox reaction between nitric acid and formaldehyde (B43269) (a byproduct of the intermediate's decomposition) is also stimulated by the presence of water, which generates the necessary nitrous acid for the nitrosolysis cycle. innospk.comresearchgate.net
| Added Water Content (%) | N-Nitrosomorpholine Yield (%) |
|---|---|
| 0 | ~12 |
| 2.5 | ~18 |
| 5.0 | 21 |
| 7.5 | ~19 |
| 10.0 | ~16 |
Mentioned Chemical Compounds
| Chemical Name |
| This compound |
| N-Nitrosomorpholine |
| N-Nitromorpholine |
| N-Hydroxymethylmorpholine |
| Nitric Acid |
| Ammonium Nitrate |
| Ammonia |
| Water |
| Formaldehyde |
| Nitrous Acid |
Proposed Redox Pathways in Nitrosolysis Reactions
The reaction of this compound in fuming nitric acid surprisingly yields N-nitrosomorpholine as the major product, rather than the expected N-nitromorpholine. This observation points towards an unexpected nitrosolysis process. A key intermediate, N-hydroxymethylmorpholine, has been detected via 1H-NMR tracking during the reaction, suggesting a specific pathway. nih.govacs.org
A plausible mechanism involves a redox reaction where nitric acid (HNO₃) is reduced. Given the low concentration of nitrous acid (HNO₂) and its analogues in fuming nitric acid, it is hypothesized that a redox reaction occurs to generate the necessary nitrosating agents. One proposed pathway suggests that N-hydroxymethyldialkylamines react with the nitrosonium ion (NO⁺) to form N-nitrosamines and release formaldehyde. This formaldehyde then reduces nitric acid to nitrous acid, which can be seen as a catalyst in the reaction cycle. nih.govpnas.org
A small amount of HNO₂ present in fuming HNO₃ is converted to NO⁺.
The substrate, N-hydroxymethylmorpholine (formed from this compound), interacts with ammonia and water molecules.
Ammonia acts as a base, abstracting a proton from the hydroxyl group of the substrate. This increases the electron density on the tertiary nitrogen atom, facilitating the attack by NO⁺.
The formation of the N-N bond leads to the creation of the N-nitrosamine and the departure of formaldehyde.
Subsequently, the released formaldehyde is oxidized by HNO₃ to formic acid, and HNO₃ is reduced to HNO₂, thus completing the catalytic cycle. nih.gov
The presence of ammonium salts, such as ammonium nitrate, has been found to promote the nitrosolysis reaction. acs.org The ammonium ions are believed to be a source of ammonia, which plays a crucial role as a Lewis base catalyst in the reaction. nih.govacs.org
Theoretical and Computational Elucidation of Reaction Mechanisms
Density Functional Theory (DFT) for Transition State Analysis and Energy Barriers
Density Functional Theory (DFT) calculations have been instrumental in supporting the proposed nitrosolysis mechanism of this compound's intermediate, N-hydroxymethylmorpholine. nih.govacs.org These computational studies provide insights into the molecular-level details of the reaction, including the structures of transition states and the associated energy barriers.
The DFT calculations suggest that the nitrosolysis reaction proceeds smoothly through a rigid bicyclic transition state. This transition state involves the N-hydroxymethyldialkylamine substrate, an ammonia molecule, and water molecules. The ammonia molecule acts as a Lewis base catalyst, and the hydroxymethyl group of the substrate participates in hydrogen-bonding interactions with both ammonia and water. nih.govacs.org This intricate network of interactions facilitates the reaction.
The computational results have helped to establish the reaction mechanism at a molecular level, corroborating the experimental observations. nih.govpnas.org The calculations indicate a concerted mechanism for the nitrolysis of N-hydroxymethylmorpholine, as evidenced by the synchronous variations in bond cleavage and formation along the Intrinsic Reaction Coordinate (IRC) path. pnas.org
Table 1: Effect of Reaction Conditions on the Nitrosolysis of this compound
| Entry | Temperature (°C) | Time (h) | Additive | Yield of N-nitrosomorpholine (%) | Yield of N-nitromorpholine (%) |
| 1 | 25 | 1 | - | 35.4 | - |
| 2 | 25 | 4 | - | 56.2 | - |
| 3 | 25 | 12 | - | 60.1 | 10.2 |
| 4 | 40 | 12 | - | 65.7 | 15.3 |
| 5 | 25 | 1 | NH₄NO₃ | 80.5 | - |
Data sourced from Zhang et al. (2018). acs.org
Quantum Chemistry Approaches to Reaction Energetics and Molecular Interactions
While DFT provides a robust framework for studying reaction mechanisms, other quantum chemistry approaches offer deeper insights into reaction energetics and non-covalent molecular interactions that govern the reactivity of molecules like this compound. gatech.edu These methods are crucial for accurately modeling systems where electron correlation effects are significant.
The reactivity of this compound is influenced by its polar aprotic nature, which facilitates interactions with other molecules. It can act as a proton acceptor, enabling the formation of hydrogen bonds. pnas.org Understanding these interactions is fundamental to elucidating the reaction mechanism. Advanced computational methods can quantify the strength and geometry of these interactions, which play a key role in the formation of the pre-reactive complex and the stabilization of the transition state. nih.govgatech.edu
For complex reactions, especially those involving transition metals or intricate electronic structures, high-level wave function-based methods, though computationally more demanding than DFT, can provide benchmark-quality data on reaction energetics. maastrichtuniversity.nl While specific high-level studies on this compound are not widely available, the principles of these methods are broadly applicable to understanding the subtle electronic effects that dictate its reactivity.
Application of Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Isotopic labeling is a powerful experimental technique for confirming reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. maastrichtuniversity.nlnih.gov While direct isotopic labeling studies on the nitrosolysis of this compound are not extensively reported in the reviewed literature, the principles of this technique are highly relevant to validating the proposed pathways.
In the context of the nitrosolysis of this compound, a key intermediate, N-hydroxymethylmorpholine, is formed. nih.govacs.org The mechanism of its subsequent reaction could be unequivocally confirmed using isotopic labels. For instance, by labeling the nitrogen atom of the nitrosonium source (e.g., using ¹⁵N-labeled nitrous acid), one could verify that this nitrogen atom is incorporated into the final N-nitrosomorpholine product. Similarly, labeling the methylene bridge of this compound with ¹³C would allow for the tracking of the formaldehyde released during the reaction.
The detection of intermediates via techniques like ¹H-NMR provides strong evidence for a particular reaction pathway, and isotopic labeling would offer definitive proof. nih.gov The use of stable isotopes such as ¹³C, ¹⁵N, and ²H, coupled with mass spectrometry or NMR spectroscopy, is a standard approach for elucidating complex reaction mechanisms in organic chemistry. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Reagent in Academic Organic Synthesis
N,N'-Dimorpholinomethane is widely recognized in the scientific community as a valuable intermediate and reagent in organic synthesis. atamanchemicals.com Its bifunctional nature allows it to introduce morpholine (B109124) moieties into various molecular scaffolds, a common structural motif in biologically active compounds.
The synthesis of pharmaceuticals is a primary area where this compound is employed as an intermediate. guidechem.comchemicalbook.comsfdchem.com It serves as a crucial component in the production of certain drugs and agrochemicals. atamanchemicals.com The morpholine group is a key pharmacophore in many established APIs, and this compound provides an efficient platform for its incorporation. Its role often involves acting as a reagent to facilitate specific chemical reactions that are critical for the efficient synthesis of drug precursors. guidechem.com In some applications, it can also function as a stabilizer for active ingredients, preventing their degradation over time. nbinno.com
While detailed pathways for specific, named APIs are often proprietary, the literature consistently points to its use in the synthesis of complex organic molecules, including those with therapeutic potential. atamanchemicals.com For instance, research into the synthesis of N-formamides, which are important intermediates for drug molecules, peptides, and nucleic acids, has noted the formation of this compound as a byproduct from the condensation of morpholine and paraformaldehyde. researchgate.net
Table 1: Applications in Pharmaceutical Synthesis
| Application | Role of this compound | Reference |
|---|---|---|
| Intermediate Synthesis | Used as a building block for pharmaceutical and agrochemical compounds. atamanchemicals.com | atamanchemicals.com |
| Reagent in Drug Synthesis | Facilitates chemical reactions to improve the efficiency of drug synthesis. guidechem.com | guidechem.com |
Beyond its role as a synthetic intermediate, this compound exhibits catalytic activity in various chemical reactions. guidechem.com It has been utilized as a catalyst in the synthesis of heterocyclic compounds, which are central to many areas of chemistry, including medicinal and materials science. guidechem.com The mechanism often involves its ability to act as a proton acceptor, which can facilitate reactions by enabling the formation of hydrogen bonds between molecules. atamanchemicals.com
Furthermore, this compound is recognized for its capacity to act as a chelating agent, meaning it can bind to metal ions. nbinno.com This property allows it to form stable metal complexes, preventing the metal ions from participating in unwanted side reactions. nbinno.com This chelation is particularly useful in pharmaceutical production to maintain the integrity of active ingredients. nbinno.com Its ability to coordinate with metals also opens avenues for its use in the preparation of novel catalysts and functionalized materials. atamanchemicals.com A 2012 study in the Russian Journal of Organic Chemistry detailed a synthesis method for this compound using a samarium(III) nitrate (B79036) hexahydrate catalyst, highlighting the interaction between the compound and metal-based catalytic systems. chemicalbook.com
Contributions to Polymer Science and Cross-linking Chemistry
In the realm of materials science, this compound is a key player in the production and modification of polymers. It is used as a catalyst or component in polymerization reactions, where it can initiate or accelerate the formation of polymer chains. guidechem.com
This compound is known for its function as a hardener or curing agent, particularly in epoxy resins. cymitquimica.com The cross-linking process is fundamental to the curing of polymers, as it creates a three-dimensional network of polymer chains, transforming a liquid resin into a hard, durable solid. The reactivity of the compound is primarily due to the morpholine rings, which can engage in various chemical reactions to form these cross-links. cymitquimica.com
The mechanism of action is often associated with its nature as a formaldehyde-releaser. industrialchemicals.gov.au Upon hydrolysis, particularly in aqueous systems or upon contact with acidic species, this compound can decompose to release formaldehyde (B43269) and morpholine. industrialchemicals.gov.auresearchgate.net The released formaldehyde is a highly reactive species that can then react with active sites on polymer chains, forming methylene (B1212753) bridges and thus cross-linking the material. This process enhances the mechanical properties of the final product, leading to more durable and resilient materials. cymitquimica.com
The biosynthesis of structural proteins like collagen and elastin (B1584352) relies on enzymatic crosslinking, where lysine (B10760008) residues are oxidized to aldehydes, which then react to form stable covalent bonds. rsc.org This natural process has inspired synthetic approaches in materials science. In the context of advanced biomaterials, this compound has been identified in patent literature as a potential component in systems designed for the crosslinking of polymer conjugates. googleapis.comgoogleapis.com Specifically, it is listed among other chemical entities in methods for generating hydrogel polymer networks. googleapis.com Enzymatic crosslinking is considered a superior method for producing cell-laden microgels for biomedical applications. googleapis.com While the precise role and mechanism in these patented systems are not fully detailed, its inclusion suggests its utility in creating biocompatible or functionalized polymer networks, potentially acting in concert with or as an alternative to purely enzymatic methods.
Emerging Applications in Electrocatalysis for Organonitrogen Compound Synthesis
A cutting-edge area of research involves the use of electrocatalysis for the sustainable synthesis of valuable chemicals. A 2025 study published in ResearchGate details an innovative electro-thermo cascade synthesis that, while not directly producing this compound, provides significant insight into the formation of related N-C-N bonded compounds. researchgate.net
In this work, researchers developed a highly efficient electrocatalytic method for coupling methanol (B129727) and amines to prepare N,N,N',N'-tetramethyldiaminomethane, a compound with a similar N-C-N core structure. researchgate.net The process utilizes a catalyst composed of zinc single-atom sites on N-doped carbon, which plays a crucial role in stabilizing key intermediates. researchgate.net The electrochemically produced N,N,N',N'-tetramethyldiaminomethane then serves as a unique reagent in a subsequent thermal step to synthesize other complex organonitrogen compounds. researchgate.net Notably, this cascade approach was successfully applied to the synthesis of topotecan (B1662842) hydrochloride, an anti-tumor drug, achieving a high yield of 95%. researchgate.net This research demonstrates the potential of electrocatalytic methods to construct N-C-N bonds, paving the way for more sustainable and economical routes to a variety of organonitrogen compounds, including potentially this compound and its derivatives.
Table 2: Research Findings in Electrocatalytic N-C-N Coupling
| Catalyst | Reactants | Product | Application of Product | Key Finding | Reference |
|---|
Precursor Role in the Synthesis of N-Formamides
N-formamides are valuable chemical compounds widely utilized as intermediates in organic synthesis and as key components in the production of pharmaceuticals and agrochemicals. rsc.orgatamanchemicals.com The synthesis of N-formamides can be achieved through various methods, including the use of formylating agents like formic acid, formaldehyde, or carbon monoxide. nih.gov In certain synthetic pathways, particularly those involving the reaction of amines with a one-carbon (C1) source like paraformaldehyde, this compound has been identified as a key intermediate or precursor.
Recent research has explored the oxidative carbonylation of amines with paraformaldehyde as a sustainable route to synthesize N-formamides, often employing metal catalysts. researchgate.net In these reactions, this compound can be generated in situ through the condensation of morpholine with paraformaldehyde. researchgate.netrsc.org This intermediate is then further converted to the desired N-formylmorpholine product.
One study detailed the development of a non-noble metal CoNC catalyst for the oxidative carbonylation of various amines. rsc.org During the investigation of the reaction mechanism with morpholine and paraformaldehyde, this compound was detected as a significant by-product, confirming its formation during the synthesis. researchgate.netrsc.org The study suggested that this compound is generated from the condensation of morpholine and paraformaldehyde, a process that can even occur without a catalyst. rsc.org
The efficiency of converting amines to N-formamides in these catalytic systems has been systematically studied. The research highlights the versatility of the CoNC catalyst, which is effective for a range of N-heterocycles, as well as aliphatic and aromatic amines, consistently producing moderate to good yields of the corresponding N-formamides. rsc.orgresearchgate.net
Detailed Research Findings
In a study utilizing a CoNC-700 catalyst, various amines were subjected to oxidative carbonylation with paraformaldehyde. The results, which are indicative of the reaction pathway involving intermediates like this compound, are summarized below.
Table 1: Synthesis of N-Formamides via Oxidative Carbonylation of Amines
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | N-Formylmorpholine | 90 |
| 2 | Piperidine | N-Formylpiperidine | 85 |
| 3 | N-Methylpiperazine | N-Formyl-N'-methylpiperazine | 67 |
| 4 | n-Octylamine | N-Octylformamide | 60 |
| 5 | N-Hexyl-N-methylamine | N-Hexyl-N-methylformamide | 83 |
| 6 | N,N-Dipropylamine | N,N-Dipropylformamide | 79 |
| 7 | N,N-Dibutylamine | N,N-Dibutylformamide | 75 |
| 8 | N,N-Dihexylamine | N,N-Dihexylformamide | 68 |
| 9 | Aniline | N-Formylaniline | 72 |
| 10 | N-Methylaniline | N-Methyl-N-phenylformamide | 50 |
Reaction conditions: amine (0.5 mmol), paraformaldehyde (0.75 mmol), CoNC-700 (10 mg), NaOH (0.2 equiv.), O2 (0.5 MPa), CH3CN (2 mL), 60 °C, 12 h. Yields are isolated yields. rsc.org
The data demonstrates that secondary aliphatic amines and cyclic secondary amines, such as morpholine, show high reactivity and yield in this transformation. rsc.orgrsc.org The formation of this compound as a detectable intermediate in the reaction with morpholine provides strong evidence for its role as a precursor in the pathway to N-formylmorpholine under these specific catalytic conditions. rsc.orgresearchgate.net
Explorations in Medicinal Chemistry and Biological Activity Mechanisms
Investigation of Antimicrobial Properties and Underlying Mechanisms of Action
N,N'-Dimorpholinomethane is recognized for its role as a formaldehyde-releasing agent, a characteristic that underpins its biocidal activity. ataman-chemicals.com It is utilized in various industrial applications, such as in metalworking fluids, detergents, and coatings, to prevent microbial contamination. hnsincere.commyuchem.com
This compound demonstrates a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. atamanchemicals.comataman-chemicals.com Its efficacy has been specifically noted against bacteria such as Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). atamanchemicals.com Further assessments have confirmed its sufficient level of efficacy against various Gram-negative bacteria, including Citrobacter freundii, Alcaligenes faecalis, and Enterobacter aerogenes. ataman-chemicals.com While potent against bacteria, its efficacy against fungi is considered limited, often necessitating its use in combination with a fungicide for broader antimicrobial coverage. ataman-chemicals.com
Table 1: Antimicrobial Activity Spectrum of this compound
| Microorganism Type | Activity Level | Examples of Affected Bacteria |
|---|---|---|
| Gram-Positive Bacteria | Effective atamanchemicals.comataman-chemicals.com | Staphylococcus aureus atamanchemicals.com |
| Gram-Negative Bacteria | Effective ataman-chemicals.comatamanchemicals.comataman-chemicals.com | Pseudomonas aeruginosa atamanchemicals.com, Citrobacter freundii ataman-chemicals.com, Alcaligenes faecalis ataman-chemicals.com, Enterobacter aerogenes ataman-chemicals.com |
This table summarizes the known antimicrobial activity of this compound based on available research.
The biocidal action of this compound is primarily attributed to the release of formaldehyde (B43269). ataman-chemicals.com Upon contact with aqueous environments, such as biological tissues, it hydrolyzes to yield formaldehyde and morpholine (B109124). industrialchemicals.gov.au The released formaldehyde interacts with essential cellular macromolecules, including proteins, DNA, and RNA. ataman-chemicals.com
The interaction with proteins occurs through the combination of formaldehyde with primary amide and amino groups, and it also reacts with carboxyl, sulfhydryl, and hydroxyl groups. ataman-chemicals.com This non-specific targeting of multiple cellular components disrupts vital cellular functions. researchgate.net Specifically, the disruption of the cell membrane and inhibition of protein synthesis have been cited as key mechanisms of its antibacterial action. atamanchemicals.com Because formaldehyde does not have a single specific cellular target, the development of microbial resistance is considered unlikely. ataman-chemicals.com
Anticancer Research and Therapeutic Potential of this compound Derivatives
Research has extended into the potential anticancer properties of this compound and its derivatives. This area of study is multifaceted, exploring both the byproducts of its reactions and the direct effects of related compounds on cancer cells.
A significant area of investigation involves the reaction of this compound in fuming nitric acid, which unexpectedly yields N-Nitrosomorpholine as the major product. rsc.orgresearchgate.net This reaction proceeds through a nitrosolysis process, with N-hydroxymethylmorpholine being identified as a key intermediate. rsc.org N-Nitrosomorpholine itself is a compound with known carcinogenic properties and is used in research to induce liver cancer models in rats. wikipedia.org The formation of N-nitrosamines from secondary amines like morpholine is a subject of scrutiny, particularly in the context of drug manufacturing, due to their potential health risks. researchgate.net
Derivatives of morpholine have been investigated for their effects on cancer cells. For instance, the morpholine derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) has been shown to inhibit the proliferation of prostate and ovarian cancer cells and induce a form of cell death known as ferroptosis. nih.gov Some sources suggest that this compound can interfere with cancer cell growth and proliferation and induce apoptosis, a process of programmed cell death. cntatech.com However, detailed mechanistic studies specifically on this compound's direct anticancer effects are not extensively documented in the provided search results.
Interactions with Cellular Processes and Influence on Gene Expression and Metabolism
The influence of this compound and its derivatives on cellular processes is an area of ongoing research. As a formaldehyde-releaser, its impact is linked to the broad reactivity of formaldehyde with cellular components. ataman-chemicals.comindustrialchemicals.gov.au
In a mammalian cell gene mutation assay, this compound was found to cause a dose-dependent and statistically significant increase in mutant frequency in mouse lymphoma cells. industrialchemicals.gov.au However, in an in vivo micronucleus test, it did not show an increase in micronucleated erythrocytes, suggesting that while it may be genotoxic in vitro, this effect may not translate in the same way in a whole organism. industrialchemicals.gov.au The genotoxicity observed in vitro is likely attributable to the released formaldehyde. industrialchemicals.gov.au
The broader category of morpholine derivatives has been shown to interact with specific cellular pathways. For example, the derivative MESA was found to target the NRF2 protein, a key regulator of cellular responses to oxidative stress, to induce ferroptosis in tumor cells. nih.gov This interaction leads to an increase in intracellular reactive oxygen species and subsequent cell death. nih.gov The regulation of gene expression through various mechanisms, including RNA modifications like N6-methyladenosine (m6A), is a critical aspect of cellular function and is a key area of focus in cancer research. nih.gov While direct studies linking this compound to specific gene expression changes are not detailed, the actions of its derivatives suggest a potential for such interactions.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| Morpholine |
| N-Nitrosomorpholine |
| N-hydroxymethylmorpholine |
| N-(4-morpholinomethylene)ethanesulfonamide (MESA) |
| Staphylococcus aureus |
| Pseudomonas aeruginosa |
| Citrobacter freundii |
| Alcaligenes faecalis |
| Enterobacter aerogenes |
| NRF2 |
Implications for Disease Treatment Through Metabolic Pathways Research
Research into the direct therapeutic applications of this compound by modulating metabolic pathways is not extensively documented in publicly available scientific literature. The primary biological characteristic of this compound is its function as a formaldehyde-releasing agent, particularly in aqueous environments. industrialchemicals.gov.auataman-chemicals.comatamankimya.com Upon contact with water or biological tissues, it undergoes hydrolysis to yield formaldehyde and morpholine. industrialchemicals.gov.auchemicalbook.com Consequently, the biological and metabolic implications of this compound are intrinsically linked to the activities of these two hydrolysis products.
The principal mechanism of its biocidal action involves the released formaldehyde, which interacts non-specifically with essential biological macromolecules such as proteins, DNA, and RNA. ataman-chemicals.com This interaction can disrupt cellular processes in microorganisms. sinobiochemistry.com While this is effective for antimicrobial purposes, the direct translation of this mechanism to therapeutic intervention in metabolic diseases in humans is not established.
A singular patent application alludes to the use of this compound as a reagent in the synthesis of more complex molecules intended for the treatment of metabolic disorders, among other conditions. googleapis.com However, the patent does not describe a direct therapeutic role for this compound itself in modulating metabolic pathways.
The toxicological profile of this compound is also primarily understood through the lens of its hydrolysis products. industrialchemicals.gov.au Studies on the metabolic fate and effects of this compound are, therefore, focused on the well-documented impacts of formaldehyde and morpholine.
Detailed Research Findings
Given the nature of this compound as a formaldehyde donor, its metabolic implications are best understood by examining its hydrolysis and the subsequent biological effects of its metabolites.
Hydrolysis and Metabolic Fate:
In biological systems, this compound is expected to break down into its constituent molecules. industrialchemicals.gov.au Toxicokinetic studies indicate that upon exposure, the parent compound and its hydrolysis product, morpholine, can be absorbed, while formaldehyde primarily reacts locally at the site of contact. industrialchemicals.gov.au
The biocidal efficacy of this compound is attributed to the slow release of formaldehyde, which disrupts the metabolic processes of microorganisms. sinobiochemistry.com This slow-release mechanism is also a factor in its industrial applications, such as in metalworking fluids, where it provides stability and a prolonged antimicrobial effect. atamankimya.com
Toxicological Data of Hydrolysis Products:
The following tables summarize key toxicological findings for the hydrolysis products of this compound, which inform our understanding of its potential metabolic impact.
| Compound | Test | Species | Route | Result | Citation |
| This compound | Acute Oral Toxicity (LD50) | Rat | Gavage | 500-2000 mg/kg bw | industrialchemicals.gov.au |
| Formaldehyde | Carcinogenicity | Human, Rat | Inhalation | Carcinogenic Category 1B | industrialchemicals.gov.au |
| Formaldehyde | Skin Sensitization | - | Dermal | Known Skin Sensitizer | industrialchemicals.gov.au |
| Morpholine | Acute Dermal Toxicity | - | Dermal | Category 4; Harmful in contact with skin | industrialchemicals.gov.au |
This table presents a summary of toxicological data for this compound and its hydrolysis products.
Implications from Preclinical Studies:
Preclinical studies on this compound have largely focused on its toxicological profile rather than its therapeutic potential. For instance, a prenatal developmental toxicity study in rabbits did not show evidence of reproductive or developmental toxicity. industrialchemicals.gov.au This finding is consistent with the known profiles of formaldehyde and morpholine, which are not considered reproductive or developmental toxicants. industrialchemicals.gov.au
Acute toxicity studies have established the median lethal dose (LD50) in rats, providing a baseline for its general toxicity. industrialchemicals.gov.au The primary health concerns are related to its corrosive properties and the known hazards of formaldehyde, such as carcinogenicity and skin sensitization. industrialchemicals.gov.au
Analytical and Spectroscopic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Tracking and Product Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of N,N'-Dimorpholinomethane. It provides detailed information about the chemical environment of atomic nuclei, enabling researchers to track reaction mechanisms and analyze product composition with high precision.
Proton NMR (¹H-NMR) spectroscopy is fundamental for identifying the characteristic structural features of this compound. The key diagnostic signal is that of the methylene (B1212753) bridge (N-CH₂-N), which connects the two morpholine (B109124) rings. This signal typically appears as a singlet in the ¹H-NMR spectrum, with a chemical shift that is distinct from other methylene protons in the molecule.
The formation of this compound from morpholine and formaldehyde (B43269) proceeds through a hemiaminal intermediate, N-Hydroxymethylmorpholine. ¹H-NMR spectroscopy is a powerful method for monitoring the appearance and disappearance of this transient species. By acquiring spectra at various time points during the reaction, the conversion of reactants to the intermediate and then to the final product can be observed.
The protons of the morpholine rings also provide valuable structural information. Typically, the protons on the carbons adjacent to the nitrogen atom (N-CH₂) resonate at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). nih.gov In this compound, these signals can be used to confirm the integrity of the morpholine rings.
Table 1: Typical ¹H-NMR Chemical Shift Ranges for Species in the Synthesis of this compound
| Species | Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Morpholine (Reactant) | O-CH ₂-CH₂-N | ~3.7 | Triplet |
| O-CH₂-CH ₂-N | ~2.8 | Triplet | |
| N-Hydroxymethylmorpholine (Intermediate) | HO-CH ₂-N | ~4.5 - 5.0 | Singlet |
| Morpholine Protons | Shifted from starting material | Multiplets | |
| This compound (Product) | N-CH ₂-N (Methylene Bridge) | ~3.0 - 3.5 | Singlet |
| O-CH ₂-CH₂-N | ~3.6 - 3.8 | Triplet | |
| O-CH₂-CH ₂-N | ~2.5 - 2.7 | Triplet |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
By integrating the signals corresponding to the methylene bridge of the product and the signals of the remaining reactants or intermediates, the progress of the reaction can be effectively tracked. acs.org
Quantitative NMR (qNMR) is a highly accurate method for determining the relative concentrations of different species in a mixture without the need for compound-specific calibration standards. This makes it particularly useful for analyzing the product mixture of reactions that produce this compound, allowing for the determination of product purity and the ratio of main products to byproducts.
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. To determine the molar ratio of two compounds, such as this compound and a potential byproduct, the following steps are taken:
Select Non-Overlapping Signals: Unique and well-resolved signals for each compound of interest are chosen. For this compound, the singlet of the methylene bridge is often an ideal choice.
Integrate the Signals: The area under the selected peaks is calculated.
Normalize by the Number of Protons: Each integral value is divided by the number of protons that generate the signal. For the methylene bridge of this compound, this number is two.
Calculate the Molar Ratio: The normalized integrals directly correspond to the molar ratio of the compounds in the sample.
For accurate quantification, experimental parameters must be carefully controlled. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans. researchgate.net
Table 2: Example Calculation of Product Ratio using qNMR
| Compound | Signal (Functional Group) | Integral Value | Number of Protons | Normalized Integral (Integral / Protons) | Molar Ratio |
| This compound | Methylene Bridge (-CH₂-) | 5.20 | 2 | 2.60 | 95.9% |
| Byproduct X | Signal Y | 0.33 | 3 | 0.11 | 4.1% |
This technique allows for precise determination of product distribution, which is critical for reaction optimization and quality control.
In-situ Infrared Spectroscopy for Real-time Reaction Monitoring (e.g., Attenuated Total Reflection Infrared Spectroscopy)
In-situ infrared (IR) spectroscopy provides real-time insights into the chemical transformations occurring during the synthesis of this compound. By immersing a probe directly into the reaction vessel, techniques like Attenuated Total Reflection (ATR) Infrared Spectroscopy can monitor the concentration changes of reactants, intermediates, and products as the reaction progresses. researchgate.netchem-soc.si
This method works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. The synthesis of this compound from morpholine and formaldehyde involves the formation and breaking of specific bonds, which can be tracked by monitoring their characteristic IR absorption bands.
Key applications include:
Monitoring Reactant Consumption: The disappearance of the N-H stretching vibration from morpholine and the C=O stretching vibration from formaldehyde indicates their consumption.
Tracking Product Formation: The appearance of new bands associated with the C-N bonds and the N-C-N (aminal) linkage of this compound confirms its formation.
Identifying Intermediates: The transient N-Hydroxymethylmorpholine intermediate may be detectable by the appearance and subsequent disappearance of its characteristic O-H stretching band.
The real-time data generated by in-situ ATR-IR allows for precise determination of reaction endpoints, identification of kinetic profiles, and a deeper understanding of the reaction mechanism. chem-soc.sirsc.org This information is invaluable for process optimization, ensuring reaction completion, and maximizing product yield.
Table 3: Key Infrared Absorption Bands for Monitoring the Synthesis of this compound
| Species | Functional Group / Bond | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |
| Morpholine (Reactant) | N-H Stretch | 3300 - 3500 | Disappears |
| Formaldehyde (Reactant) | C=O Stretch | 1720 - 1740 | Disappears |
| N-Hydroxymethylmorpholine (Intermediate) | O-H Stretch | 3200 - 3600 | Appears and then disappears |
| This compound (Product) | C-N Stretch | 1000 - 1250 | Appears and intensifies |
By plotting the intensity of these characteristic bands over time, a detailed kinetic profile of the reaction can be constructed, providing a powerful tool for chemical process development. tib.eu
Degradation Pathways and Stability Studies in Complex Chemical Systems
Hydrolytic Degradation Mechanisms and Formation of Formaldehyde (B43269) and Morpholine (B109124)
N,N'-Dimorpholinomethane is recognized as a formaldehyde-releasing substance, a characteristic that defines its primary degradation pathway in aqueous environments. industrialchemicals.gov.auataman-chemicals.com Studies have shown that the compound undergoes hydrolysis, breaking down into its constituent molecules: formaldehyde and morpholine. industrialchemicals.gov.au This hydrolytic degradation occurs upon contact with water or aqueous media, such as biological tissues. industrialchemicals.gov.au
The mechanism involves the cleavage of the methylene (B1212753) bridge that links the two morpholine rings. In the presence of water, the aminal linkage (a functional group with two nitrogen atoms attached to the same carbon) is unstable and hydrolyzes. This process yields two molecules of morpholine and one molecule of formaldehyde for each molecule of this compound that degrades.
The release of formaldehyde is a key aspect of the compound's chemical activity in various applications. ataman-chemicals.com The distribution and subsequent reactions of the hydrolysis products, morpholine and formaldehyde, are critical for understanding the compound's behavior in complex chemical systems. industrialchemicals.gov.au
| Reactant | Condition | Primary Products | Reference |
|---|---|---|---|
| This compound | Contact with water / aqueous media | Formaldehyde, Morpholine | industrialchemicals.gov.au |
Oligomerization Processes Under Elevated Thermal Conditions
Scientific literature available in the public domain does not provide specific research findings concerning the oligomerization processes of this compound under elevated thermal conditions. While thermal stability is a key parameter for chemical compounds, dedicated studies detailing the formation of oligomers from this compound upon heating have not been identified. A safety data sheet for the compound notes its chemical stability and lack of known hazardous reactions under normal conditions but does not specify its behavior at elevated temperatures in the context of oligomerization. chemos.de
Theoretical Models and Experimental Observations of Decomposition Kinetics
Detailed theoretical models and specific experimental data on the decomposition kinetics of this compound are not extensively documented in readily available scientific sources. Safety and technical datasheets indicate a lack of known hazardous decomposition products resulting from heating, suggesting that its thermal decomposition has not been fully characterized. chemos.de While kinetic studies have been performed on its primary hydrolysis product, morpholine, this data does not directly describe the decomposition kinetics of the parent compound, this compound. nih.govresearchgate.net Consequently, there is a gap in the literature regarding kinetic parameters, reaction order, and activation energy for the specific decomposition pathways of this compound.
Q & A
Q. What are the standard synthesis methods for N,N'-Dimorpholinomethane, and how is its structural integrity validated?
this compound is typically synthesized via condensation reactions between morpholine and formaldehyde under controlled conditions. Advanced methods include plasma-assisted synthesis, where morpholine is subjected to electrical discharge plasma at reduced pressure (0.1–20 Torr), yielding the compound with high efficiency . Structural validation employs techniques like proton NMR (e.g., monitoring methylene bridges at δ 3.6–3.8 ppm) and InChI key analysis (1S/C9H18N2O2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-9H2) to confirm the N,N'-methylene-bridged morpholine units .
Q. What are the common chemical reactions involving this compound, and how are reaction conditions optimized?
A key reaction is nitrosolysis with fuming HNO₃, producing N-nitrosomorpholine (major) and N-nitromorpholine (minor). Reaction optimization involves:
- Time : Prolonged durations (e.g., 12 hours) increase N-nitrosomorpholine yield.
- Temperature : Elevated temperatures (40–70°C) favor N-nitromorpholine formation.
- Additives : NH₄NO₃ enhances nitrosolysis efficiency by up to 50% . Methodological protocols include ¹H-NMR to track intermediates like N-hydroxymethylmorpholine and quantify product ratios .
Advanced Research Questions
Q. How does the reaction mechanism for nitrosolysis of this compound resolve contradictions in product distribution under varying conditions?
Nitrosolysis proceeds via a redox pathway where NO⁺ acts as the nitrosating agent. Contradictions in product ratios (N-nitrosomorpholine vs. N-nitromorpholine) arise from competing pathways:
- Low temperature (25°C) : Favors kinetic control, yielding N-nitrosomorpholine.
- High temperature (70°C) : Promotes thermodynamic control, increasing N-nitromorpholine via oxidation. Mechanistic studies using DFT calculations and isotopic labeling (e.g., ¹⁵N tracing) can elucidate intermediates like nitrosonium ion (NO⁺) and nitronium ion (NO₂⁺) interactions with the methylene bridge .
Q. What experimental designs are critical for studying the dissociation equilibrium of this compound in dynamic covalent systems?
Dissociation studies require:
- Solvent selection : THF-d₈ for solubility and minimal interference in NMR.
- Temperature gradients : Experiments at 300–340 K to calculate equilibrium constants (Keq) via van’t Hoff plots.
- NMR parameters : 8 scans per spectrum with 2-second relaxation times to monitor real-time dissociation (e.g., methylene bridge cleavage). Data analysis uses Equation 1: Keq = [Products]/([Reactants][H₂O]), validated by iterative curve fitting .
Q. How can researchers reconcile conflicting data on nitrosolysis yields when ammonium salts are introduced?
Contradictions arise from salt-specific effects:
- NH₄NO₃ : Increases N-nitrosomorpholine yield by stabilizing NO⁺.
- NH₄Cl/(NH₄)₂SO₄ : Alter ionic strength, indirectly modulating reaction kinetics. Systematic analysis involves:
- Control experiments : Comparing yields with/without additives.
- Ionic strength calibration : Adjusting salt concentrations (e.g., 12.5 mmol NH₄NO₃) to isolate electrostatic effects .
Methodological Notes
- Data Validation : Cross-reference NMR (δ 3.6–4.0 ppm for morpholine protons) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (m/z 186.25) .
- Contradiction Resolution : Use time-resolved IR spectroscopy to track intermediate formation (e.g., N-hydroxymethylmorpholine) and validate proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
